![molecular formula C23H22ClN3O4 B4018969 N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)
N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide
Overview
Description
N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide is a complex organic compound that features a quinoline core, a chlorophenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy and Nitro Groups: The hydroxy and nitro groups can be introduced via nitration and subsequent reduction reactions.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Cyclohexanecarboxamide Moiety: The final step involves the formation of the cyclohexanecarboxamide moiety through an amide coupling reaction using cyclohexanecarboxylic acid and an appropriate coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with various molecular targets such as enzymes or receptors. The quinoline core is known to intercalate with DNA, potentially inhibiting DNA synthesis. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]propanamide
- N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]pentanamide
Uniqueness
N-[(2-chlorophenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can influence its physical and chemical properties, such as solubility and stability
Properties
IUPAC Name |
N-[(2-chlorophenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c24-18-11-5-4-9-15(18)20(26-23(29)14-7-2-1-3-8-14)17-13-19(27(30)31)16-10-6-12-25-21(16)22(17)28/h4-6,9-14,20,28H,1-3,7-8H2,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILDICTWZVGPGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(C2=CC=CC=C2Cl)C3=CC(=C4C=CC=NC4=C3O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)
![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
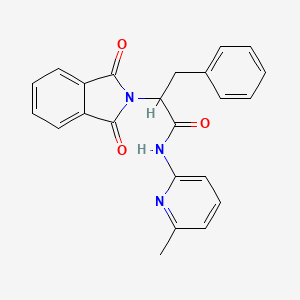
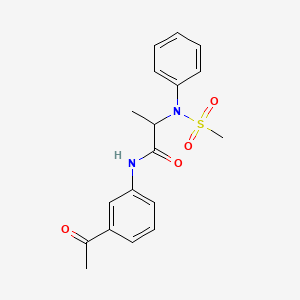
![3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4018926.png)
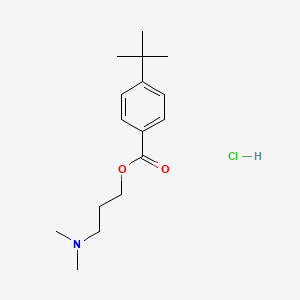
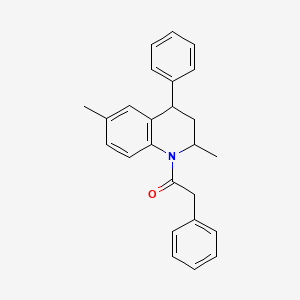
![1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4018942.png)
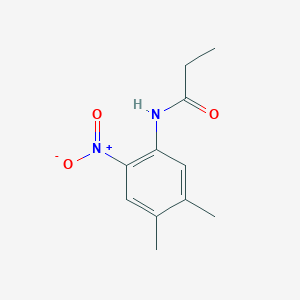
![4,4'-[(3-bromo-4-methylphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![(5E)-1-(4-ethoxyphenyl)-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4018959.png)
![N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide](/img/structure/B4018975.png)
![N-{5-[(4-CHLOROPHENYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-4-ACETAMIDOBENZAMIDE](/img/structure/B4018982.png)
![7,7-dimethyl-N-(2-methylphenyl)-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B4018999.png)
